4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide
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Overview
Description
4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a bromine atom, a piperidine ring, and a thiophene ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide typically involves multi-step organic reactionsThe final step usually involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- 3-bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide
Uniqueness
4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(1-methylpiperidin-4-yl)-5-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2OS/c1-3-4-12-11(15)9-13(19-12)14(18)16-10-5-7-17(2)8-6-10/h9-10H,3-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSYUCNBOBGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NC2CCN(CC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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